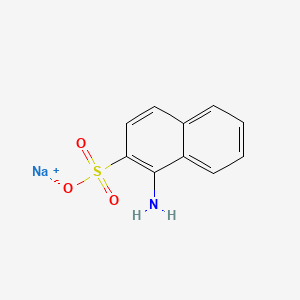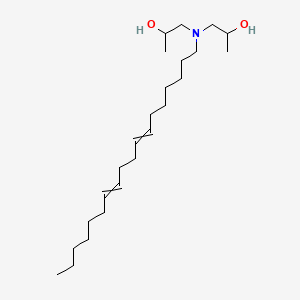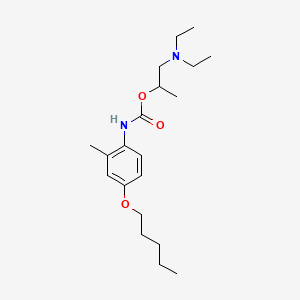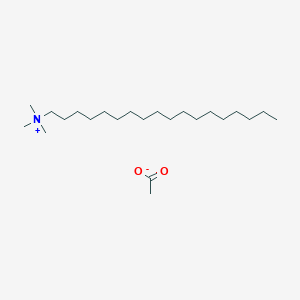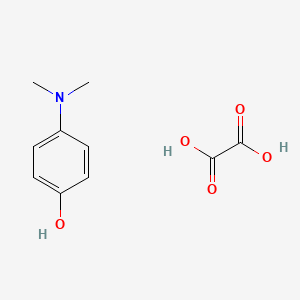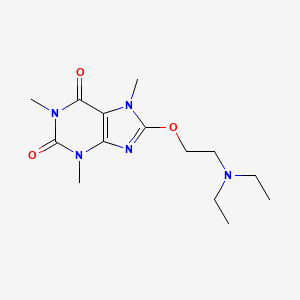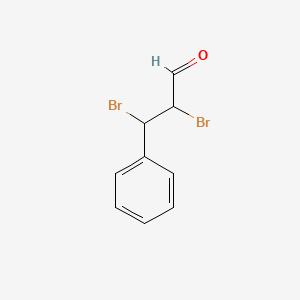![molecular formula C42H74CaN4O2 B13770714 calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate CAS No. 68516-56-3](/img/structure/B13770714.png)
calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate is a complex organic compound with the molecular formula C42H74CaN4O2. This compound is known for its unique structure, which includes a calcium ion coordinated with two molecules of 2-[(2-aminoethylamino)methyl]-4-dodecylphenolate. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate typically involves the reaction of 2-[(2-aminoethylamino)methyl]-4-dodecylphenol with a calcium salt, such as calcium chloride or calcium acetate. The reaction is carried out in an organic solvent, such as ethanol or methanol, under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate undergoes various chemical reactions, including:
Oxidation: The phenolate group can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The phenolate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and reduced phenol derivatives.
Substitution: Various substituted phenol derivatives.
Applications De Recherche Scientifique
Calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential role in biological systems and as a model compound for enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate involves its interaction with various molecular targets. The calcium ion plays a crucial role in stabilizing the compound and facilitating its interactions with other molecules. The phenolate and amino groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2-aminoethylamino)methyl]-4-dodecylphenol: Lacks the calcium ion but shares similar structural features.
Calcium phenolate: Contains the calcium ion but lacks the aminoethylamino group.
2-(2-aminoethylamino)ethanol: Similar aminoethylamino group but different overall structure.
Uniqueness
Calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate is unique due to the presence of both the calcium ion and the 2-[(2-aminoethylamino)methyl]-4-dodecylphenolate ligand. This combination imparts distinctive chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
68516-56-3 |
|---|---|
Formule moléculaire |
C42H74CaN4O2 |
Poids moléculaire |
707.1 g/mol |
Nom IUPAC |
calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate |
InChI |
InChI=1S/2C21H38N2O.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-19-13-14-21(24)20(17-19)18-23-16-15-22;/h2*13-14,17,23-24H,2-12,15-16,18,22H2,1H3;/q;;+2/p-2 |
Clé InChI |
CINHZNZNSOVFID-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCC1=CC(=C(C=C1)[O-])CNCCN.CCCCCCCCCCCCC1=CC(=C(C=C1)[O-])CNCCN.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



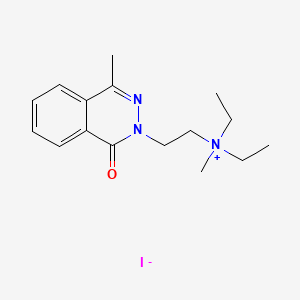
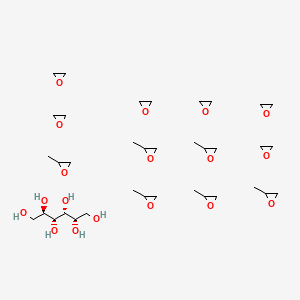
![1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-](/img/structure/B13770656.png)
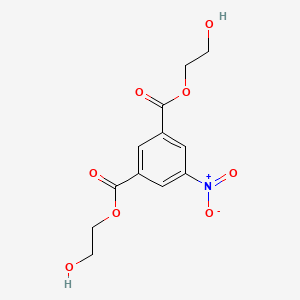
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid](/img/structure/B13770671.png)
